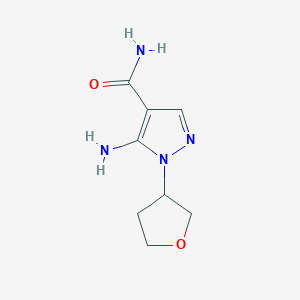
ethyl5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound with a molecular formula of C12H10FN3O4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-fluoro-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom
Uniqueness
Ethyl 5-fluoro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both a fluorine atom and a nitro
Propriétés
Formule moléculaire |
C12H10FN3O4 |
|---|---|
Poids moléculaire |
279.22 g/mol |
Nom IUPAC |
ethyl 5-fluoro-1-(4-nitrophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-7-11(13)15(14-10)8-3-5-9(6-4-8)16(18)19/h3-7H,2H2,1H3 |
Clé InChI |
MJPARDRLBZXKFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)



![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)

![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)



![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
